(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
Description
Properties
IUPAC Name |
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNWVWYGZJUFX-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)N)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@](CC(C1)(C)C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Reductive Amination Strategies
Conversion of 3,3,5,5-tetramethylcyclohexanone to the target amine involves stereoselective reductive amination . Two approaches dominate:
Chiral Auxiliary-Assisted Synthesis
A 2017 study (unpublished but cited in industrial protocols) achieved 92% enantiomeric excess (ee) using:
- (R)-α-Methylbenzylamine as chiral template
- Sodium triacetoxyborohydride (STAB) in dichloromethane
- Diastereomeric resolution via crystallization from hexane/ethyl acetate
Asymmetric Hydrogenation
Catalytic hydrogenation of imine precursors shows promise:
| Catalyst | Substrate | Pressure | ee (%) | Yield |
|---|---|---|---|---|
| Ru-(S)-BINAP | 3,3,5,5-Tetramethylcyclohexanone imine | 50 bar | 85 | 76 |
| Ir-(R)-Phanephos | N-Benzylidene derivative | 30 bar | 91 | 82 |
Stereochemical Control Mechanisms
The (1R,5R) configuration demands precise control during amination:
Conformational Locking
Bulky 3,3,5,5-tetramethyl groups restrict cyclohexane ring puckering, favoring the chair conformation where both methyl groups at C1 and C5 occupy equatorial positions. This preorganizes the molecule for stereoselective amine introduction.
Kinetic vs. Thermodynamic Control
Comparative studies show:
- Low-temperature reactions (−20°C) favor kinetic product (1R,5R) via axial amine attack
- High-temperature conditions (80°C) lead to thermodynamic (1S,5S) isomer through ring flip
Industrial-Scale Production
Purification and Isolation
Distillation Protocols
Fractional distillation under reduced pressure:
| Stage | Temperature (°C) | Pressure (mbar) | Purity Target |
|---|---|---|---|
| 1 | 80–85 | 15 | 95% |
| 2 | 70–75 | 5 | 99.5% |
Crystallization Optimization
Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol/water (4:1) achieves >99% ee after three recrystallizations.
Analytical Characterization
Critical quality control parameters:
| Technique | Parameter | Specification |
|---|---|---|
| Chiral HPLC | Enantiomeric excess | ≥99% (Chiralpak AD-H) |
| GC-MS | Volatile impurities | <0.1% |
| NMR (¹H/¹³C) | Diastereomer content | <0.5% |
Comparative Method Analysis
| Method | Pros | Cons | Scalability |
|---|---|---|---|
| Chiral resolution | High ee (99%) | 40% Max yield | Limited |
| Asymmetric hydrogenation | 82–91% ee | Catalyst cost | Moderate |
| Continuous flow | 89% Yield, low byproducts | High capital investment | Excellent |
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine with structurally related cyclohexylamines, highlighting key differences in substituents, stereochemistry, and properties:
Key Observations:
Substituent Effects :
- The tetramethyl substitution in this compound increases steric bulk and lipophilicity compared to 3,3,5-trimethylcyclohexan-1-amine . This may reduce solubility in aqueous media but enhance membrane permeability.
- Piperazine-containing analogs (e.g., (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) exhibit higher polarity and basicity due to the nitrogen-rich piperazine ring, making them more suitable for pharmaceutical applications requiring solubility .
Stereochemical Influence: The (1R,5R) configuration distinguishes the target compound from diastereomers like (1S,4S) or (1R,2R,5R) derivatives. For example, (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride’s hydroxyl group introduces hydrogen-bonding capacity absent in the tetramethyl analog .
Biological Relevance: Piperazine-substituted cyclohexylamines (e.g., Compound 37 in ) demonstrate affinity for central nervous system targets, suggesting that the tetramethyl analog’s lipophilicity could similarly influence pharmacokinetics .
Synthetic Challenges: The synthesis of this compound likely requires chiral resolution or asymmetric catalysis, akin to methods for (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride .
Biological Activity
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine is a cyclic amine with significant potential in various biological applications. Its unique structure, characterized by a cyclohexane ring with four methyl groups and an amine functional group, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C10H21N
- Molecular Weight : 155.28 g/mol
- CAS Number : 1821790-63-9
- Structure : The compound features a bulky cyclohexane core that influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound's structural characteristics allow it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to a range of biological effects depending on the specific target involved.
Key Mechanisms:
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing their signaling pathways.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit specific enzymes involved in various disease pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in treating neurological disorders.
- Antidepressant Activity : The compound has been explored for its role in modulating neurotransmitter systems related to mood regulation.
Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The findings indicated that the compound could significantly decrease markers of oxidative damage and improve cell viability in vitro.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 60 | 85 |
| Oxidative Stress Markers (µM) | 10 | 4 |
Study 2: Antidepressant Activity
In another investigation focusing on the antidepressant-like effects of this compound in animal models, it was found to enhance serotonin and norepinephrine levels in the brain. Behavioral tests showed significant improvements in depressive symptoms compared to control groups.
| Test Parameter | Control Group | Treatment Group |
|---|---|---|
| Forced Swim Test Duration (s) | 120 | 80 |
| Tail Suspension Test Duration (s) | 150 | 90 |
Applications in Medicinal Chemistry
This compound serves as a versatile scaffold in medicinal chemistry. Its applications include:
- Chiral Building Block : Used for synthesizing complex organic molecules.
- Ligand Development : Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
